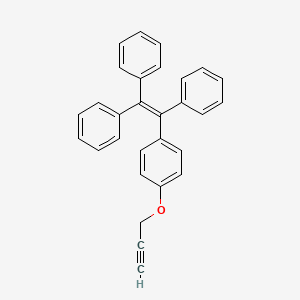

(2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene

Description

Properties

IUPAC Name |

1-prop-2-ynoxy-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22O/c1-2-22-30-27-20-18-26(19-21-27)29(25-16-10-5-11-17-25)28(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h1,3-21H,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXALNZISHDOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and propargyl bromide.

Formation of Prop-2-yn-1-yloxy Group: The first step involves the reaction of 4-bromophenol with propargyl bromide in the presence of a base like potassium carbonate to form 4-(prop-2-yn-1-yloxy)phenol.

Coupling Reaction: The next step is a coupling reaction where 4-(prop-2-yn-1-yloxy)phenol is reacted with a suitable ethene-1,1,2-triyl precursor under palladium-catalyzed conditions to form the desired compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Catalyst Optimization: Using highly efficient palladium catalysts to ensure complete conversion of starting materials.

Purification Techniques: Employing advanced purification techniques such as column chromatography and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ethene-1,1,2-triyl core, potentially converting it into a saturated hydrocarbon.

Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

Material Science

The compound's unique structure makes it suitable for use in the development of advanced materials, particularly in organic electronics. Its conjugated system can facilitate charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Photochemical Applications

Due to the presence of the prop-2-yn-1-yloxy group, this compound may exhibit photochemical properties that are useful in light-responsive materials. Such properties can be harnessed for applications in photochromic devices and sensors.

Chemical Probes

The compound can serve as a chemical probe in biochemical assays. Its ability to interact with biological molecules makes it a valuable tool for studying enzyme activities or cellular processes.

Case Study 1: Organic Electronics

A study demonstrated the use of similar phenyl-substituted compounds in OLEDs, where they provided enhanced efficiency due to their high electron mobility and stability under operational conditions. The incorporation of such compounds into device architectures resulted in improved luminous efficacy and operational lifespan.

Case Study 2: Photochemical Sensors

Research into photochemical sensors utilizing compounds with similar structures revealed their effectiveness in detecting environmental pollutants. The light-responsive nature allows these compounds to undergo structural changes upon exposure to specific wavelengths, enabling sensitive detection mechanisms.

Mechanism of Action

The mechanism of action of (2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene involves its interaction with molecular targets through various pathways:

Binding to Receptors: The compound can bind to specific receptors on the surface of cells, initiating a cascade of biochemical events.

Enzyme Inhibition: It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.

Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with structurally analogous TPE derivatives:

Photophysical and AIE Properties

- TPE-Br: Exhibits strong AIE with fluorescence intensity increasing upon aggregation. DSPE-PEG-coated nanoparticles generate singlet oxygen (¹O₂) for photodynamic therapy .

- TPE-Ethynyl: Limited photophysical data, but ethynyl groups enhance reactivity in Sonogashira couplings .

- Target Compound : Propargyl ether substituents may enhance solubility in polar solvents compared to brominated analogs. The alkyne group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Biological Activity

The compound (2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene , often referred to as a photochromic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : (2-(4-(prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene

- Molecular Formula : C₁₈H₁₈O

- CAS Number : Not specifically listed but can be derived from related compounds.

The compound features a complex arrangement of phenyl groups and an alkyne functional group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of similar structures. For instance, compounds with alkynyl groups have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain derivatives exhibited cytotoxic effects on human cancer cell lines through apoptosis induction and cell cycle arrest .

Data Table: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Apoptosis induction |

| Compound B | 10.0 | Cell cycle arrest |

| Compound C | 15.0 | Inhibition of angiogenesis |

Antimicrobial Properties

Another area of interest is the antimicrobial activity of compounds structurally similar to (2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene . Research indicates that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Study: Antimicrobial Efficacy

A study conducted on a series of phenolic compounds showed that those with alkynyl substituents displayed enhanced antimicrobial activity compared to their non-alkynyl counterparts. The study utilized standard disk diffusion methods to evaluate the efficacy against various bacterial strains.

Photochromic Properties

The compound's photochromic nature allows it to undergo reversible transformations upon exposure to light, which may have implications in therapeutic applications such as drug delivery systems and photodynamic therapy . This property can be exploited for targeted drug release in specific tissues when activated by light.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via lithiation reactions under inert atmospheres. For example, diphenylmethane derivatives are dissolved in tetrahydrofuran (THF), cooled to 0°C, and treated with n-butyllithium (2.5M in hexanes) to initiate coupling reactions . Modifications to literature procedures, such as adjusting equivalents of reagents or reaction time, can improve yields. Key steps include:

- Nitrogen atmosphere to prevent oxidation.

- Slow addition of n-BuLi to control exothermic reactions.

- Purification via column chromatography or recrystallization to isolate the product.

For derivatives, copper(II)-mediated cascade dehydrogenation has been employed to construct tetraphenylethene (TPE) frameworks efficiently .

Basic: What critical safety protocols must be followed when handling this compound?

Answer:

The compound poses acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335). Safety measures include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved P95 masks) for aerosolized particles .

- Ventilation: Use fume hoods to minimize inhalation risks.

- Storage: Keep in light-sensitive, inert containers at room temperature. Avoid moisture and incompatible materials .

- Spill Management: Collect using non-sparking tools and dispose as hazardous waste .

Advanced: How does this compound exhibit Aggregation-Induced Emission (AIE), and what experimental methods characterize its photophysics?

Answer:

The tetraphenylethene (TPE) core in the compound enables AIE, where restricted intramolecular motion (RIM) in aggregated states enhances fluorescence . Methodologies include:

- Spectroscopic Analysis:

- Applications:

Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?

Answer:

SHELX software (e.g., SHELXL, SHELXD) is widely used for crystallographic refinement. Strategies include:

- High-Resolution Data: Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

- Twinned Data Refinement: Use SHELXL’s twin law options for handling crystal twinning.

- Validation Tools: Cross-check with PLATON or Mercury to validate hydrogen bonding and geometry. Contradictions in unit cell parameters may arise from solvent inclusion; test for solvent-accessible voids .

Advanced: What structural modifications enhance this compound’s performance in nanophotonics or biomedical applications?

Answer:

- Functionalization: Introduce electron-withdrawing groups (e.g., nitro, bromo) to red-shift emission wavelengths for bioimaging .

- Polymer Integration: Copolymerize with hydrophilic monomers (e.g., N,N-dimethylacrylamide) to create amphiphilic AIEgens for targeted cellular imaging .

- Surface Engineering: Conjugate with targeting ligands (e.g., folate) for cancer cell-specific uptake .

Advanced: How do variations in synthetic routes impact purity and optical properties?

Answer:

- Byproduct Formation: Impurities from incomplete coupling (e.g., mono- or di-substituted intermediates) reduce quantum yields. Monitor via HPLC-MS .

- Solvent Effects: Polar solvents (e.g., DMF) may stabilize charge-transfer states, altering emission profiles. Compare PL in THF vs. aqueous mixtures .

- Crystallinity: Poorly crystalline samples show broader emission peaks. Annealing or slow evaporation improves crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.